Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate

Catalog No.
S13562561
CAS No.
M.F
C10H9N3O3
M. Wt
219.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxyla...

Product Name

Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate

IUPAC Name

ethyl 6-formylimidazo[1,2-b]pyridazine-3-carboxylate

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

InChI

InChI=1S/C10H9N3O3/c1-2-16-10(15)8-5-11-9-4-3-7(6-14)12-13(8)9/h3-6H,2H2,1H3

InChI Key

KJXTWCILUIAHOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1N=C(C=C2)C=O

Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound characterized by an imidazo[1,2-B]pyridazine core structure, which features a formyl group and an ethyl ester functional group. This compound belongs to a class of imidazole derivatives that are known for their diverse biological activities and potential therapeutic applications. The molecular formula of Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate is C9H8N4O3C_9H_8N_4O_3, and it has a molecular weight of approximately 220.18 g/mol.

Typical of aldehydes and esters. These include:

  • Condensation Reactions: The formyl group can participate in condensation reactions with nucleophiles, leading to the formation of new carbon-carbon bonds.
  • Reduction Reactions: The aldehyde functionality can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.

These reactions are essential for synthesizing derivatives with enhanced biological properties or improved pharmacokinetic profiles.

Compounds containing the imidazo[1,2-B]pyridazine structure often exhibit significant biological activities. Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate has been studied for its potential as:

  • Antimicrobial Agents: Exhibiting activity against various bacterial strains.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Properties: Potential use in treating inflammatory conditions due to its ability to modulate immune responses.

These activities make it a candidate for further pharmacological evaluation.

Several synthetic routes can be employed to produce Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate:

  • Cyclization Reactions: Starting from appropriate hydrazones and dicarbonyl compounds, cyclization can yield the imidazo[1,2-B]pyridazine framework.
  • Formylation: The introduction of the formyl group can be achieved through Vilsmeier-Haack formylation or other similar methods.
  • Esterification: The final step typically involves esterification of the carboxylic acid with ethanol to yield the ethyl ester.

These methods highlight the versatility in synthesizing this compound and its derivatives.

Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate is primarily explored in medicinal chemistry for its potential applications in:

  • Drug Development: As a lead compound for developing new pharmaceuticals targeting infections or cancer.
  • Biochemical Research: Utilized in studies examining enzyme inhibition or receptor interactions due to its unique structure.

Its potential applications are indicative of the ongoing interest in imidazole derivatives within the pharmaceutical industry.

Interaction studies involving Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate focus on understanding its binding affinity to various biological targets:

  • Enzyme Inhibition Studies: Evaluating how this compound affects enzyme activity, particularly those involved in metabolic pathways relevant to disease states.
  • Receptor Binding Assays: Investigating interactions with specific receptors that may lead to therapeutic effects.

These studies are crucial for elucidating the mechanism of action and optimizing the compound's efficacy.

Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeKey Features
Ethyl 6-chloroimidazo[1,2-B]pyridazine-3-carboxylateHalogenated derivativeContains a chlorine atom; potential for enhanced reactivity
Ethyl 6-bromoimidazo[1,2-B]pyridazine-3-carboxylateHalogenated derivativeContains a bromine atom; similar biological activity profile
Ethyl 5-formylimido[1,2-c]pyridine-3-carboxylateRelated heterocycleDifferent core structure but similar functional groups

Uniqueness

Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate is unique due to its specific arrangement of nitrogen atoms within the ring system and the presence of both formyl and ethoxy groups. This combination may confer distinct biological properties compared to its halogenated counterparts.

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Exact Mass

219.06439116 g/mol

Monoisotopic Mass

219.06439116 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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